Sodium tetrachloropalladate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a coordination complex of platinum and is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium tetrachloropalladate is typically synthesized by dissolving platinum(II) chloride in hydrochloric acid to form tetrachloroplatinate(II) acid. This solution is then reacted with sodium chloride to precipitate disodium tetrachloroplatinate. The reaction is usually carried out under controlled temperature conditions, often with cooling to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of disodium tetrachloroplatinate involves similar steps but on a larger scale. The process includes the dissolution of platinum metal in aqua regia to form chloroplatinic acid, followed by neutralization with sodium hydroxide and subsequent crystallization to obtain the disodium salt .

Chemical Reactions Analysis

Types of Reactions

Sodium tetrachloropalladate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to higher oxidation states of platinum.

Reduction: It can be reduced to form platinum metal or lower oxidation state complexes.

Substitution: Ligands in the complex can be substituted with other ligands, such as ammonia or phosphines.

Common Reagents and Conditions

Common reagents used in reactions with disodium tetrachloroplatinate include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various ligands for substitution reactions. These reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .

Major Products Formed

The major products formed from these reactions include various platinum complexes, platinum metal, and substituted tetrachloroplatinate complexes .

Scientific Research Applications

Sodium tetrachloropalladate is used in a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.

Biology: It is used in studies related to the interaction of platinum compounds with biological molecules.

Medicine: It serves as a starting material for the synthesis of platinum-based drugs, such as cisplatin and oxaliplatin, which are used in cancer treatment.

Industry: It is used in the production of platinum-based catalysts and in electroplating processes.

Mechanism of Action

The mechanism by which Sodium tetrachloropalladate exerts its effects involves the coordination of platinum with various ligands. In biological systems, it can interact with DNA and proteins, leading to the formation of cross-links that inhibit cellular processes. This is the basis for its use in platinum-based anticancer drugs .

Comparison with Similar Compounds

Similar Compounds

Dipotassium tetrachloroplatinate: Similar in structure but uses potassium instead of sodium.

Tetrachloroplatinate(II) acid: The acid form of the compound.

Platinum(II) chloride: A simpler platinum compound used as a precursor in the synthesis of tetrachloroplatinate complexes.

Uniqueness

Sodium tetrachloropalladate is unique due to its specific coordination environment and the presence of sodium ions, which can influence its solubility and reactivity compared to similar compounds .

Biological Activity

Sodium tetrachloropalladate(II) (Na₂[PdCl₄]) is a palladium salt commonly utilized in various chemical and biological applications, including catalysis and as a reagent in organic synthesis. Its biological activity has garnered interest, particularly in the context of its cytotoxic effects, potential applications in drug delivery systems, and its role in allergy testing.

This compound is a green-brown to brown powder, typically containing around 30-36% palladium. It is highly soluble in water, which facilitates its use in various aqueous reactions and applications. The compound is primarily used as a catalyst in organic reactions, including cross-coupling reactions that are essential in pharmaceutical synthesis .

Cytotoxicity

Research indicates that this compound exhibits mild cytotoxicity. A study assessing the localized cytotoxic effects of metal salts found that concentrations relevant for patch testing caused apoptosis in skin cells ex vivo. The study highlighted that this compound could induce cell death at specific concentrations, suggesting its potential impact on human health when used in medical diagnostics .

| Compound | Cytotoxicity Level |

|---|---|

| This compound | Mild |

| Palladium(II) Chloride | Mild |

| Titanium(IV) Isopropoxide | Mild |

Allergy Testing

This compound is also utilized in patch testing for metal allergies. It serves as a test salt for diagnosing palladium allergies, which are increasingly recognized due to the rising use of palladium-containing materials in dental and jewelry applications. The concentration typically used for testing is around 3% .

Case Studies and Research Findings

- Patch Test Relevance : A retrospective analysis of patch test data indicated that this compound was among the metals tested for allergic contact dermatitis. The study reported significant prevalence rates of positive reactions among patients tested with this compound, underscoring its relevance in clinical allergy diagnostics .

- Cytotoxic Mechanisms : In vitro studies have shown that this compound can induce oxidative stress and apoptosis in various cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and death .

- Drug Delivery Applications : Research into mesoporous silica nanoparticles functionalized with this compound has demonstrated enhanced drug delivery capabilities. These systems leverage the unique properties of palladium to facilitate controlled drug release, making them promising candidates for targeted therapy .

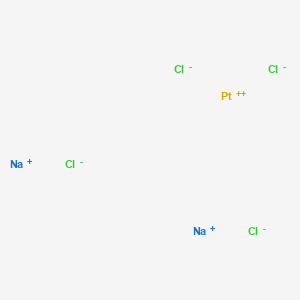

Properties

CAS No. |

10026-00-3 |

|---|---|

Molecular Formula |

Cl4Na2Pt |

Molecular Weight |

382.9 g/mol |

IUPAC Name |

disodium;tetrachloroplatinum(2-) |

InChI |

InChI=1S/4ClH.2Na.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 |

InChI Key |

UXSGJRDAUMCHRP-UHFFFAOYSA-J |

SMILES |

[Na+].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |

Canonical SMILES |

[Na+].[Na+].Cl[Pt-2](Cl)(Cl)Cl |

Key on ui other cas no. |

10026-00-3 |

Related CAS |

13965-91-8 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.